Cas no 2228673-63-8 (2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid)

2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid 化学的及び物理的性質
名前と識別子
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- 2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid
- EN300-1999267
- 2228673-63-8
-
- インチ: 1S/C11H21NO3/c1-11(2,9(13)10(14)15)8-4-6-12(3)7-5-8/h8-9,13H,4-7H2,1-3H3,(H,14,15)
- InChIKey: BFSAQVGBUQICGJ-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)C(C)(C)C1CCN(C)CC1
計算された属性
- せいみつぶんしりょう: 215.15214353g/mol
- どういたいしつりょう: 215.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 60.8Ų
2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1999267-0.1g |
2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid |
2228673-63-8 | 0.1g |
$1332.0 | 2023-09-16 | ||
Enamine | EN300-1999267-0.5g |
2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid |
2228673-63-8 | 0.5g |
$1453.0 | 2023-09-16 | ||
Enamine | EN300-1999267-1.0g |
2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid |
2228673-63-8 | 1g |
$1515.0 | 2023-05-31 | ||
Enamine | EN300-1999267-10.0g |
2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid |
2228673-63-8 | 10g |
$6512.0 | 2023-05-31 | ||
Enamine | EN300-1999267-5g |
2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid |
2228673-63-8 | 5g |
$4391.0 | 2023-09-16 | ||
Enamine | EN300-1999267-1g |
2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid |
2228673-63-8 | 1g |
$1515.0 | 2023-09-16 | ||
Enamine | EN300-1999267-0.05g |
2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid |
2228673-63-8 | 0.05g |
$1272.0 | 2023-09-16 | ||
Enamine | EN300-1999267-5.0g |
2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid |
2228673-63-8 | 5g |
$4391.0 | 2023-05-31 | ||
Enamine | EN300-1999267-2.5g |
2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid |
2228673-63-8 | 2.5g |
$2969.0 | 2023-09-16 | ||
Enamine | EN300-1999267-0.25g |
2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid |
2228673-63-8 | 0.25g |
$1393.0 | 2023-09-16 |
2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acidに関する追加情報
Comprehensive Overview of 2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid (CAS No. 2228673-63-8)
2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid (CAS No. 2228673-63-8) is a structurally unique compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule combines a hydroxybutanoic acid backbone with a methylpiperidine moiety, making it a versatile intermediate for drug development. Researchers are particularly interested in its potential applications in central nervous system (CNS) therapeutics and metabolic regulation, aligning with current trends in precision medicine and neurodegenerative disease research.
The compound's chemical structure features a chiral center at the 2-position, which is critical for its stereoselective interactions with biological targets. This property is highly relevant to modern drug design, where enantiomeric purity is a key focus area in FDA approval processes. Recent publications have highlighted its structural similarity to known GABA receptor modulators, sparking discussions about its potential role in anxiety disorder treatments – a hot topic in mental health research that consistently ranks high in scientific search queries.
From a synthetic chemistry perspective, 2228673-63-8 presents interesting challenges and opportunities. The piperidine ring system is a privileged structure in medicinal chemistry, appearing in approximately 20% of small-molecule drugs. This has led to increased search traffic for "piperidine derivatives in drug discovery" and "N-methylpiperidine synthesis," reflecting the pharmaceutical industry's growing interest in such scaffolds. The compound's carboxylic acid functionality also makes it valuable for prodrug development, another trending topic in pharmaceutical formulation.
Analytical characterization of 2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid requires advanced techniques like chiral HPLC and LC-MS/MS, methods that are frequently searched by quality control professionals. The compound's logP value and water solubility profile suggest potential for blood-brain barrier penetration, a crucial factor in CNS drug development that generates substantial discussion in neuroscience forums and publications.
In biochemical assays, this compound has shown interesting interactions with amino acid transporters, connecting it to popular research areas like nutrient sensing pathways and cellular metabolism regulation. These findings align with current interests in metabolomics and precision nutrition, topics that have seen exponential growth in scientific literature and conference presentations in recent years.
The stability profile of CAS 2228673-63-8 under various pH conditions makes it suitable for formulation development, particularly for oral delivery systems. This addresses common industry challenges with acid-labile compounds, a frequent search term among pharmaceutical formulation scientists. Its potential as a building block for more complex molecules also relates to the growing field of fragment-based drug design, which has become a major focus in hit identification strategies.
Recent patent analyses reveal that derivatives of 2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid are being explored for their anti-inflammatory properties, connecting to the booming market for novel immunomodulators. This application area consistently generates high search volumes due to the global focus on inflammatory diseases and autoimmune conditions. The compound's structural features suggest possible activity against kinase enzymes, another hot topic in cancer research and signal transduction studies.
From a regulatory standpoint, the compound's ICH stability guidelines compliance and genotoxicity profile are important considerations for pharmaceutical developers. These aspects correspond to frequently searched terms in regulatory affairs circles, especially with increasing emphasis on QbD (Quality by Design) approaches in drug development. The molecule's potential as a chiral auxiliary in asymmetric synthesis also makes it valuable for process chemistry applications.
In the context of green chemistry, researchers are investigating more sustainable routes to synthesize 2228673-63-8, responding to the pharmaceutical industry's push toward environmentally friendly processes. This aligns with popular search trends like "green chemistry in API manufacturing" and "biocatalytic synthesis of heterocycles." The compound's biodegradability potential is another aspect being evaluated, reflecting growing environmental concerns in chemical development.
Looking forward, 2-hydroxy-3-methyl-3-(1-methylpiperidin-4-yl)butanoic acid represents an interesting case study in structure-activity relationship (SAR) optimization, a fundamental concept in medicinal chemistry that continues to evolve with computational methods. Its hybrid structure bridging aliphatic and heterocyclic domains offers multiple vectors for chemical modification, making it a valuable template for lead compound generation in multiple therapeutic areas.
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